5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a carboxylic acid group and a complex azetidinyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid involves multiple steps, including the protection of functional groups, formation of the azetidinyl ring, and coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis . The azetidinyl ring can be formed through cyclization reactions, and the final coupling with the thiophene ring is achieved using standard peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Similar structure but with a pyrazine ring instead of a thiophene ring.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid: A glutamic acid derivative with similar protecting groups.
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-pyrrolidinecarboxylic acid: Contains a pyrrolidine ring and similar protecting groups.
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6S/c1-29(2,3)37-27(34)30-14-18(15-30)31(16-19-12-13-25(38-19)26(32)33)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORASURGNVUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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